3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one
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Overview
Description
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6,8-DIBROMO-2H-CHROMEN-2-ONE: is a complex organic compound that features a unique combination of biphenyl, thiazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6,8-DIBROMO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromine atoms, potentially leading to debrominated products.
Substitution: The bromine atoms in the chromenone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chromenone ring.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Industry: In materials science, the compound’s structural features make it suitable for use in the design of organic semiconductors and other advanced materials. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6,8-DIBROMO-2H-CHROMEN-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiazole moieties can engage in π-π stacking and hydrogen bonding, respectively, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Chromenone: A core structure in many natural products and synthetic drugs, known for its diverse biological activities.
Uniqueness: The combination of biphenyl, thiazole, and chromenone moieties in 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6,8-DIBROMO-2H-CHROMEN-2-ONE imparts unique chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C24H13Br2NO2S |
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Molecular Weight |
539.2 g/mol |
IUPAC Name |
6,8-dibromo-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C24H13Br2NO2S/c25-18-10-17-11-19(24(28)29-22(17)20(26)12-18)23-27-21(13-30-23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
InChI Key |
BBWQIRQEORHLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC(=CC(=C5OC4=O)Br)Br |
Origin of Product |
United States |
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